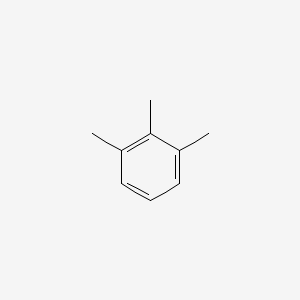

1,2,3-Trimethylbenzene

描述

1,2,3-trimethylbenzene is a trimethylbenzene carrying methyl groups at positions 1, 2 and 3. It has been found in Centaurium erythraea. It has a role as a neurotoxin and a plant metabolite.

This compound is a natural product found in Ferulago nodosa, Vitis vinifera, and other organisms with data available.

作用机制

Target of Action

1,2,3-Trimethylbenzene, also known as Hemimellitene or Hemellitol, is an organic compound classified as an aromatic hydrocarbon It is known to interact with various biological systems, including the nervous and respiratory systems .

Mode of Action

It is known that the atmospheric oxidation of trimethylbenzenes is mainly initiated by the OH radical, and the bicyclic peroxy radical (BPR) is a key intermediate during the oxidation

Biochemical Pathways

It is known that the compound plays a significant role in the production of tropospheric ozone and secondary organic aerosols (soa) . The detailed gas-phase chemical processes, including the degradation mechanism of trimethylbenzenes, can be described by MCMv3.1, the Master Chemical Mechanism version 3.1 .

Pharmacokinetics

It is known that humans are exposed to these isomers primarily through breathing air containing tmb vapors, although ingestion through food or drinking water is also possible .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the nervous and respiratory systems. Effects on the nervous system, including cognitive effects and decreased pain sensitivity, are the most widely observed effects in animals . Effects on other systems, including the respiratory and hematological systems, have also been observed in animals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. As a volatile hydrocarbon, it is primarily present in the air, and humans are exposed to it mainly through inhalation . The compound is also found in vehicle emissions, as the majority of the C9 fraction is used as a component of gasoline . Therefore, factors such as air quality and proximity to traffic can influence exposure levels.

生化分析

Biochemical Properties

The main metabolic pathway of the 1,2,3-Trimethylbenzene is the hydroxylation of one of the methyl groups with subsequent oxidation to form dimethylbenzoic acid (DMBA) . After conjugation with glycine, this can be excreted in the form of dimethylhippuric acid (DMHA) in the urine as the main metabolite .

Cellular Effects

Effects on the nervous, respiratory, and hematological (i.e., blood) systems have been reported in humans exposed to this compound . These effects were observed following exposure to complex mixtures containing this compound isomers, thus making it difficult to determine the contribution of each isomer to the observed health effects .

Molecular Mechanism

It is known that the compound undergoes hydroxylation of one of the methyl groups, which is a common mechanism in the metabolism of aromatic hydrocarbons .

Temporal Effects in Laboratory Settings

It is known that the compound is volatile, and humans are exposed to these isomers primarily through breathing air containing this compound vapors .

Dosage Effects in Animal Models

In animal models, effects on the nervous system, including cognitive effects and decreased pain sensitivity, are the most widely observed effects . These effects have been observed in animals exposed to the individual isomers of this compound .

Metabolic Pathways

This compound is metabolized primarily through the hydroxylation of one of the methyl groups to form dimethylbenzoic acid (DMBA) . This is then conjugated with glycine to form dimethylhippuric acid (DMHA), which is excreted in the urine .

生物活性

1,2,3-Trimethylbenzene (TMB), also known as hemimellitene, is a colorless liquid aromatic hydrocarbon with the chemical formula C₉H₁₂. It is one of three isomers of trimethylbenzene and is primarily used in industrial applications as a solvent and as a precursor in the synthesis of other chemicals. Understanding its biological activity is crucial due to its potential health effects from occupational exposure and environmental contamination.

Toxicokinetics and Metabolism

This compound is absorbed through inhalation and dermal routes, with studies indicating a respiratory uptake of approximately 56%. The compound exhibits moderately rapid elimination with a total blood clearance rate of about 0.63 L/hr-kg and a long terminal half-life of approximately 78 hours, suggesting significant accumulation in adipose tissue . Its metabolism primarily involves oxidation processes leading to the formation of dimethylbenzoic acids and hippuric acids, which are excreted as glucuronides and sulfate esters .

Acute Toxicity

Acute exposure to 1,2,3-TMB has been associated with neurotoxic effects. In animal studies, it was found to impair performance in rotarod tests at concentrations as low as 366 ppm, indicating significant neurotoxicity compared to other trimethylbenzene isomers . The estimated effective concentration (EC50) for neurotoxic effects was calculated to be around 848 ppm .

Chronic Toxicity

Chronic exposure has shown various hematological changes. For instance, significant increases in reticulocyte percentages (61% increase in males) and decreases in segmented neutrophils were observed at high exposure levels (1230 mg/m³) . Additionally, liver weight increased significantly in male rats exposed to high doses, although histological examinations did not reveal treatment-related changes in liver tissue .

Case Studies

Case Study: Occupational Exposure

An investigation involving workers exposed to a solvent mixture containing 1,2,3-TMB reported symptoms such as nervousness, tension, anxiety, and respiratory issues like asthmatic bronchitis. This highlights the potential for significant adverse health effects in occupational settings .

Case Study: Animal Studies

In a study assessing the effects of inhalation on rats, behavioral tests indicated that exposure to 1,2,3-TMB resulted in impaired acquisition of avoidance responses. This suggests that the compound may affect cognitive functions related to learning and memory .

Hematological Effects

The compound has been shown to induce notable changes in blood parameters:

| Parameter | Control Group | High Dose Group (1230 mg/m³) | Statistical Significance |

|---|---|---|---|

| Percent Reticulocytes | Baseline | 61% increase | p < 0.05 |

| Percent Segmented Neutrophils | Baseline | 29% decrease | p < 0.05 |

| Red Blood Cell Count | Baseline | 15% decrease | p < 0.05 |

| Percent Lymphocytes | Baseline | Males: 11%, Females: 15% increase | p < 0.01 |

These hematological changes may indicate underlying inflammatory processes or potential hepatotoxic effects linked to chronic exposure .

科学研究应用

Industrial Applications

1. Jet Fuel Additive

1,2,3-Trimethylbenzene is commonly used as an additive in jet fuel formulations. Its primary role is to prevent the formation of solid particles that can damage aircraft engines. By enhancing the stability of the fuel, it helps maintain performance under high-temperature conditions typical in aviation .

2. Chemical Intermediate

The compound serves as a precursor in the synthesis of various chemicals. For instance, it is utilized in the production of musk compounds, which are important in the fragrance industry. Additionally, it can be transformed into other chemicals like phenols and plasticizers used in adhesives and coatings .

3. Solvent and Cleaning Agent

Due to its solvent properties, this compound is incorporated into cleaning fluids and surface coatings. Its effectiveness as a solvent makes it suitable for use in paints and printing inks .

4. Laboratory Uses

In laboratory settings, 1,2,3-TMB is employed as a solvent in various chemical reactions and analyses due to its stability and solubility characteristics.

Environmental Applications

1. Pollution Monitoring

Research has indicated that trimethylbenzenes, including 1,2,3-TMB, are significant components of volatile organic compounds (VOCs) emitted from industrial sources and vehicle exhausts. Monitoring these compounds is crucial for assessing air quality and implementing environmental regulations .

2. Biodegradation Studies

Studies on the biodegradation of hydrocarbons often include 1,2,3-TMB due to its presence in petroleum products. Understanding its breakdown can help develop strategies for bioremediation of contaminated sites .

Toxicological Insights

1. Neurotoxicity Studies

Research has highlighted that this compound exhibits neurotoxic effects at certain concentrations. For example, studies have reported significant impairment in behavioral responses at exposure levels around 1230 mg/m³ . This neurotoxicity is particularly concerning for occupational exposure scenarios.

2. Genotoxicity Evaluation

In genotoxicity studies using bacterial assays (Ames test), 1,2,3-TMB demonstrated mutagenic effects on Salmonella typhimurium strains without metabolic activation. This suggests potential risks associated with exposure to this compound .

Case Studies

化学反应分析

OH Radical-Initiated Degradation

The primary atmospheric degradation pathway involves reactions with hydroxyl radicals (OH), occurring via three mechanisms:

-

Addition : OH adds to the aromatic ring, forming adducts that undergo further oxidation.

-

Abstraction : OH abstracts hydrogen atoms from methyl groups, producing dimethylbenzaldehyde derivatives.

-

Substitution : Methyl group substitution by OH (rare under typical conditions).

Experimental data from gas and aqueous phase studies show:

| Mechanism | Dominance (Gas Phase) | Dominance (Aqueous Phase) | Key Products |

|---|---|---|---|

| Addition | 87% | 92% | Peroxy radicals, bicyclic ketones |

| Abstraction | 13% | 8% | 3,4-Dimethylbenzaldehyde |

| Substitution | <1% | <1% | Negligible |

The addition pathway dominates due to the stability of the resulting peroxy intermediates, which facilitate autoxidation (sequential O₂ additions) to form highly oxygenated molecules (HOMs) .

Oxidation Products and Autoxidation Pathways

OH-initiated oxidation in an oxidation flow reactor (OFR) revealed extensive product diversity:

| Product Class | Oxygen Atoms | Examples | Formation Mechanism |

|---|---|---|---|

| Monomeric C₉ | 1–11 | Trimethylphenols, epoxy-diols | Ring-opening, epoxidation |

| Dimeric C₁₈ | 6–14 | Accretion products (ROO· + ROO·) | Radical recombination |

-

Key Observations :

Atmospheric Impact

-

This compound contributes to SOA formation via HOMs and accretion products, with a yield of 12–18% under urban NOₓ levels .

-

Its atmospheric lifetime is ~4 hours due to rapid OH reactivity .

Industrial Reactions

-

Catalytic methylation : Used to synthesize 1,2,3-TMB from toluene/xylenes over zeolite catalysts .

-

Combustion : In jet fuels, it reduces particulate emissions by inhibiting solid particle formation .

Comparative Reactivity of Trimethylbenzene Isomers

| Isomer | Autoxidation Rate (k, cm³/mol·s) | Accretion Product Yield | Dominant Pathway |

|---|---|---|---|

| 1,2,3-TMB | 2.1 × 10⁻¹¹ | 22% | Addition + Autoxidation |

| 1,2,4-TMB | 1.8 × 10⁻¹¹ | 18% | Bicyclic intermediates |

| 1,3,5-TMB | 1.5 × 10⁻¹¹ | 15% | Epoxy-oxy pathway |

1,2,3-TMB exhibits higher reactivity due to steric effects favoring peroxy radical stabilization .

Degradation Byproducts and Toxicity

属性

IUPAC Name |

1,2,3-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGHSUNMUKGBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047769 | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with a distinctive, aromatic odor. | |

| Record name | Benzene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

329-349 °F | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

44 to 53 °C (closed cup), 112-122 °F | |

| Record name | TRIMETHYLBENZENES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

0.86-0.89 | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

varies | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

526-73-8, 25551-13-7 | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hemimellitene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemimellitene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hemimellitene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4R7UPH6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLBENZENES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-77 - (-)14 °F | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2,3-trimethylbenzene?

A1: this compound has the molecular formula C9H12 and a molecular weight of 120.19 g/mol.

Q2: How can this compound and its isomers be identified spectroscopically?

A2: Spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC/MS) are effective for identifying and quantifying this compound and its isomers in various matrices, including cigarette smoke [], neem seed oil [], and environmental samples [, , , ]. Additionally, pulsed laser flash photolysis with infrared detection can differentiate the bonding modes of this compound and other arenes to metal carbonyls based on their carbonyl stretching frequencies [].

Q3: Is there a way to differentiate 2,3 and 2,6-dimethylbenzyl radicals generated from this compound?

A3: Yes, the visible vibronic bands of 2,3 and 2,6-dimethylbenzyl radicals, generated from this compound in corona discharge, have been successfully resolved and assigned using a combination of spectroscopic data from known precursors, this compound vibrational data, and ab initio calculations [].

Q4: How does the presence of methyl substituents affect the reactivity of this compound in catalytic reactions?

A4: Research shows that neighboring methyl groups in this compound have an accelerating effect on demethylation rates during catalytic hydrogenolysis. This is attributed to modified superdelocalizability in the z-direction for radical aromatic intermediates [].

Q5: Can this compound undergo isomerization reactions? What catalysts are effective for this process?

A5: Yes, this compound can isomerize to 1,2,4-trimethylbenzene in the presence of catalysts like HY zeolite [] and graphite-sulfuric acid [].

Q6: What are the major reaction pathways for this compound over HY zeolite, and what are their kinetic orders?

A6: Over HY zeolite, this compound undergoes isomerization (first-order kinetics) to form 1,2,4-trimethylbenzene and disproportionation (second-order kinetics) to produce xylene isomers and tetramethylbenzene isomers [].

Q7: Can polyiodo derivatives of this compound be synthesized? What is their significance?

A7: Yes, a complete set of diiodo and triiodo derivatives of this compound has been synthesized []. These polyiodo derivatives serve as valuable tools for characterizing polyalkylbenzenes and their derivatives.

Q8: What are the toxicological effects of this compound in rats following subchronic inhalation exposure?

A8: Subchronic inhalation exposure to this compound in rats has been shown to cause low systemic toxicity, with effects observed primarily in the liver and lungs at higher concentrations [].

Q9: How does this compound compare to its isomers, pseudocumene and mesitylene, in terms of neurotoxic effects in rats?

A9: Studies in rats indicate that hemimellitene exhibits more pronounced neurotoxic effects compared to pseudocumene and mesitylene, causing significant disturbances in motor function and pain sensitivity following acute and subchronic inhalation exposures [, , ].

Q10: Does exposure to low concentrations of this compound affect the behavior of rats?

A10: Yes, inhalation exposure of rats to this compound at concentrations close to the occupational exposure limit (25 ppm) can lead to long-lasting behavioral changes, including impaired learning and altered pain sensitivity [, ]. Interestingly, a nonlinear concentration-effect relationship has been observed, suggesting complex interactions with biological systems [].

Q11: Can exposure to this compound affect the response to psychostimulants like amphetamine in rats?

A11: Research suggests that exposure to this compound can increase the behavioral sensitivity to amphetamine in rats and enhance the development of behavioral sensitization upon repeated amphetamine treatment [].

Q12: Is this compound found in the environment? What are its potential sources?

A12: Yes, this compound has been detected in various environmental samples, including industrial wastewater [] and ambient air [, ]. Potential sources include industrial emissions, solvent usage, and vehicle emissions.

Q13: What is the role of this compound in ozone and secondary organic aerosol formation?

A13: this compound, along with other aromatic hydrocarbons, plays a significant role in the formation of both ozone and secondary organic aerosols (SOA) in the atmosphere [, ]. Its contribution to ozone formation potential increases during periods of high ozone pollution [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。